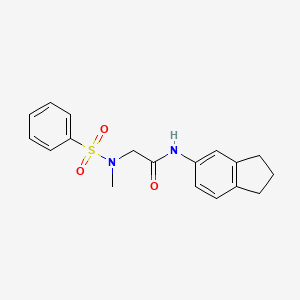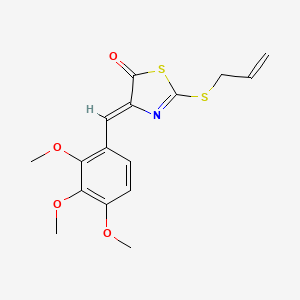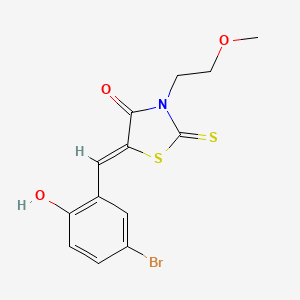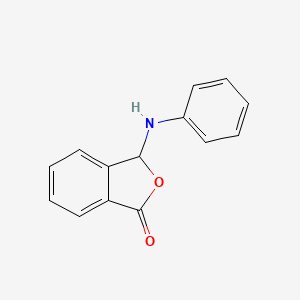
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as L-745,870, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and depression. L-745,870 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide binds selectively to the NK1 receptor and blocks its activation by the endogenous ligand substance P. Substance P is a neuropeptide that is involved in pain perception, inflammation, and other physiological processes. By blocking the NK1 receptor, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of substance P and its effects on the body.
Biochemical and Physiological Effects:
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation and pain perception. It also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and antidepressant effects, possibly through its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent and selective NK1 receptor antagonist that has been extensively studied in animal models of pain, anxiety, and depression. Its selectivity for the NK1 receptor reduces the likelihood of off-target effects, and its potency allows for the use of lower doses. However, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and the NK1 receptor. One area of interest is the role of the NK1 receptor in addiction and substance abuse. Another area is the potential use of NK1 receptor antagonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of more potent and selective NK1 receptor antagonists with improved pharmacokinetic properties.
Méthodes De Synthèse
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the coupling of a protected indene derivative with a protected glycine derivative, followed by deprotection and sulfonation. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the NK1 receptor in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. It has also been studied for its potential use in treating anxiety and depression, as well as in reducing the side effects of chemotherapy.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(24(22,23)17-8-3-2-4-9-17)13-18(21)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-12H,5-7,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPQZRWMXERST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(CCC2)C=C1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)
![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)
![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)